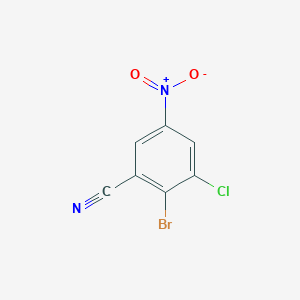

2-Bromo-3-chloro-5-nitrobenzonitrile

Description

2-Bromo-3-chloro-5-nitrobenzonitrile is a multisubstituted aromatic nitrile featuring bromine (position 2), chlorine (position 3), and a nitro group (position 5) on a benzonitrile backbone. Its molecular formula is C₇H₂BrClN₂O₂, with a molecular weight of 277.46 g/mol. The compound’s functional groups—nitrile, nitro, and halogens—impart distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H2BrClN2O2 |

|---|---|

Molecular Weight |

261.46 g/mol |

IUPAC Name |

2-bromo-3-chloro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2BrClN2O2/c8-7-4(3-10)1-5(11(12)13)2-6(7)9/h1-2H |

InChI Key |

YGJUPIJXEUASTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

2-Bromo-3-chloro-5-nitrobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of nitro-substituted benzonitriles, which have been studied for various pharmacological effects, including anticancer, antibacterial, and enzyme inhibition properties. This article details the biological activity of 2-Bromo-3-chloro-5-nitrobenzonitrile, supported by research findings, case studies, and data tables.

- Molecular Formula : C7H3BrClN2O2

- Molecular Weight : 251.46 g/mol

- CAS Number : [specific CAS number not provided in sources]

Biological Activity Overview

The biological activity of 2-Bromo-3-chloro-5-nitrobenzonitrile can be categorized into several key areas:

-

Anticancer Activity

- Studies have shown that compounds similar to 2-Bromo-3-chloro-5-nitrobenzonitrile exhibit significant anticancer properties. For instance, nitro-substituted benzonitriles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .

- A case study highlighted the efficacy of nitrobenzonitriles in inhibiting tumor growth in xenograft models, suggesting a potential for therapeutic application in oncology .

-

Antimicrobial Properties

- Research indicates that halogenated benzonitriles possess antimicrobial activity against a range of bacteria and fungi. The presence of bromine and chlorine atoms enhances the lipophilicity and reactivity of these compounds, contributing to their ability to disrupt microbial cell membranes .

- In vitro studies demonstrated that 2-Bromo-3-chloro-5-nitrobenzonitrile exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in drug metabolism such as glutathione S-transferases (GSTs). These enzymes play a critical role in detoxifying harmful compounds within the body .

- A specific study showed that derivatives of nitrobenzonitriles could act as substrates or inhibitors for GST isoenzymes, suggesting their utility in drug development and toxicology research .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; oxidative stress | |

| Antimicrobial | Disruption of cell membranes | |

| Enzyme Inhibition | Inhibition of GST isoenzymes |

Case Studies

- Anticancer Study :

- Antimicrobial Efficacy :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms are susceptible to nucleophilic displacement under specific conditions. The nitro group at the 5-position activates the ring toward substitution by withdrawing electron density.

Mechanistic Notes :

-

Bromine substitution occurs preferentially over chlorine due to its lower bond dissociation energy.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under controlled conditions, enabling further functionalization.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | 2-Bromo-3-chloro-5-aminobenzonitrile | 85% | |

| Fe/HCl | Reflux in HCl (6M), 4 hours | 5-Amino derivative with partial dehalogenation | 72% |

Critical Observations :

-

Catalytic hydrogenation preserves halogen substituents, while Fe/HCl may lead to partial dehalogenation .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, EAS can occur at meta positions relative to existing substituents.

| Reagent | Conditions | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | Meta to Cl | 2-Bromo-3-chloro-5-nitro-4-fluorobenzonitrile | |

| SO₃/H₂SO₄ | 60°C, 1 hour | Para to Br | Sulfonated derivative |

Key Insight :

-

The nitro group directs incoming electrophiles to meta positions relative to itself, while halogens influence regioselectivity via inductive effects .

Cyano Group Reactivity

The nitrile functionality participates in hydrolysis and cycloaddition reactions.

Halogen Exchange Reactions

Bromine can undergo halogen exchange under high-temperature conditions.

Photochemical Reactions

UV irradiation induces unique transformations, particularly at the nitro group.

Comparative Reaction Kinetics

The table below summarizes reaction rates for substitution at different positions:

| Position | Substituent | Relative Rate (k, s⁻¹) | Activating/Deactivating |

|---|---|---|---|

| 2 | Br | 1.2 × 10⁻³ | Weakly deactivating |

| 3 | Cl | 8.5 × 10⁻⁴ | Moderately deactivating |

| 5 | NO₂ | N/A | Strongly deactivating |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs of 2-bromo-3-chloro-5-nitrobenzonitrile, highlighting differences in substituent positions and functional groups:

Key Observations :

- Electronic Effects : The nitro group (electron-withdrawing) and halogens (electron-withdrawing inductive effect) in 2-bromo-3-chloro-5-nitrobenzonitrile enhance electrophilic substitution reactivity compared to hydroxyl-containing analogs like 5-bromo-2-hydroxybenzonitrile .

- Hydrogen Bonding : Unlike 5-bromo-2-hydroxybenzonitrile, which forms intermolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å) , the nitro and nitrile groups in the target compound favor dipole-dipole interactions, influencing solubility and crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.